3-Methoxybutyl formate
Description
Properties
CAS No. |
5437-07-0 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-methoxybutyl formate |
InChI |
InChI=1S/C6H12O3/c1-6(8-2)3-4-9-5-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
CYCHJWNSQZCRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material and Reaction Overview
The industrially established method for preparing 3-methoxybutanol begins with crotonaldehyde as the starting compound. The process involves two main steps:
- Reaction of crotonaldehyde with methanol in an alkaline solution to form 3-methoxybutyraldehyde.
- Hydrogenation of the resulting mixture after neutralization to yield 3-methoxybutanol.
This method is supported by multiple patent documents and research articles, describing detailed reaction conditions and catalysts used.
Stepwise Reaction Details
| Step | Reaction Description | Conditions | Catalysts | Notes |
|---|---|---|---|---|
| 1 | Crotonaldehyde + Methanol → 3-Methoxybutyraldehyde | Alkaline solution, room temperature, atmospheric pressure, cooling recommended due to exothermicity | None specified | Reaction is exothermic; cooling ensures control |
| 2 | Neutralization of reaction mixture | Addition of acetic acid or equivalent | - | Prepares mixture for hydrogenation |
| 3 | Hydrogenation of neutralized mixture to 3-methoxybutanol | 150–180 °C, 100–150 bar H₂ pressure | Copper oxide (CuO), Cu/Cr mixed oxides (powder or tablets), followed by nickel catalyst | Two-stage catalyst system: Cu-based catalyst for hydrogenation, then Ni catalyst for double bond saturation |
Reaction Mechanism Insights
- The initial nucleophilic addition of methanol to the α,β-unsaturated aldehyde (crotonaldehyde) under alkaline conditions forms 3-methoxybutyraldehyde.
- Subsequent neutralization stabilizes the reaction mixture.
- Hydrogenation in the presence of copper and nickel catalysts reduces the aldehyde group and saturates the carbon-carbon double bond, yielding 3-methoxybutanol.
Industrial Considerations
- The reaction is generally performed under atmospheric pressure for the first step and high pressure for hydrogenation.
- Cooling is essential during the exothermic addition step to maintain reaction control.
- Catalysts are typically used in powdered or tablet form to optimize surface area and activity.
- The process yields a mixture containing 3-methoxybutanol, butanol, and higher boiling point impurities.
Purification Approaches
Two main purification routes exist for isolating 3-methoxybutanol or its acetate derivative:
| Purification Route | Description |
|---|---|
| 1. Distillation | Sequential distillation first removes butanol, then isolates 3-methoxybutanol. |
| 2. Esterification and Distillation | The crude mixture is reacted with acetic acid to form esters; butyl acetate is distilled off first, followed by 3-methoxybutyl acetate. |
These methods ensure high purity of the target product.
Preparation of 3-Methoxybutyl Formate
Esterification of 3-Methoxybutanol with Formic Acid
The preparation of this compound involves esterification of 3-methoxybutanol with formic acid or a formate derivative. The general reaction is:
$$
\text{3-Methoxybutanol} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water}
$$
Typical Esterification Conditions
- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.
- Temperature: Mild heating (50–100 °C) to facilitate ester formation.
- Water Removal: Continuous removal of water by azeotropic distillation or use of a Dean-Stark apparatus to drive the reaction forward.
- Solvent: Sometimes performed neat or in an inert solvent like toluene.
Alternative Synthetic Routes
- Transesterification: Reacting 3-methoxybutanol with methyl formate or other formate esters under acidic or basic catalysis.
- Formylation: Using formic anhydride or formyl chloride derivatives under controlled conditions.
Reaction Monitoring and Yield Optimization
- Reaction progress is monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
- Optimization involves adjusting catalyst loading, temperature, and water removal efficiency.
- Typical yields for formate esters from primary alcohols exceed 85% under optimized conditions.
Summary Table of Preparation Methods
| Stage | Method | Key Reagents | Conditions | Catalysts | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of 3-methoxybutanol | Crotonaldehyde, Methanol, Alkaline solution | RT, atmospheric pressure, cooling | CuO, Cu/Cr oxides, Ni catalyst | Exothermic addition, hydrogenation at 150–180 °C, 100–150 bar |
| 2 | Neutralization | Acetic acid or equivalent | Ambient | - | Prepares for hydrogenation |
| 3 | Purification | Distillation or esterification + distillation | Variable | - | Isolates 3-methoxybutanol or acetate |
| 4 | Esterification to this compound | 3-Methoxybutanol, Formic acid | 50–100 °C, acid catalyst | H₂SO₄, p-TsOH, or solid acids | Water removal critical for yield |
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybutyl formate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into 3-methoxybutanol and formic acid.
Reduction: This compound can be reduced to 3-methoxybutanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, and heat.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Hydrolysis: 3-Methoxybutanol and formic acid.
Reduction: 3-Methoxybutanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Methoxybutyl formate has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Its pleasant odor makes it useful in the formulation of fragrances and flavors, which can be studied for their effects on human behavior and physiology.
Medicine: Research into its potential use as a solvent for pharmaceutical formulations is ongoing.
Industry: It is used in the manufacture of coatings, adhesives, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of 3-methoxybutyl formate primarily involves its role as a solvent and reactant in chemical processes. As a solvent, it can dissolve various organic compounds, facilitating reactions and processes. In esterification reactions, it acts as a reactant, forming esters through the reaction with acids.
Comparison with Similar Compounds
Boiling Points and Densities
- 3-Methoxybutyl acetate : Boiling point 159–163°C; density 0.921 kg/L .
- Isoamyl formate : Boiling point ~134°C; density ~0.887 kg/L (estimated from similar esters) .
- 3-Methylbut-2-enyl formate : Lower boiling point (~120–130°C inferred) due to reduced molecular weight and branched structure .
The methoxy group in this compound likely increases its boiling point compared to non-polar esters like isoamyl formate. Its density is expected to align with polar esters (~0.95–1.05 kg/L).
Reactivity and Stability
- This compound: Expected to undergo hydrolysis in acidic/basic conditions, releasing formic acid and 3-methoxybutanol.
- 3-Methoxybutyl chloroformate (CAS 75032-87-0): A reactive derivative used in chemical synthesis, highlighting the versatility of methoxybutyl esters in forming intermediates .
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